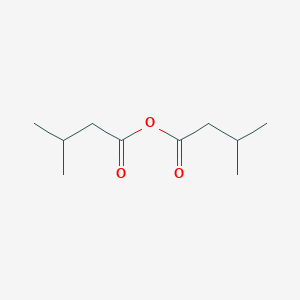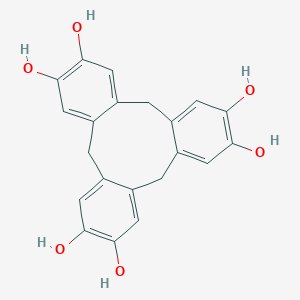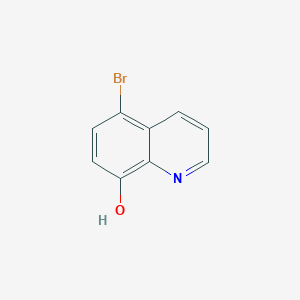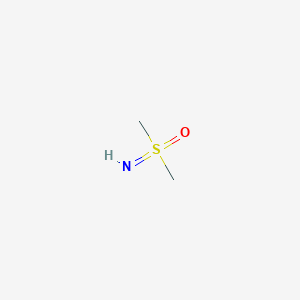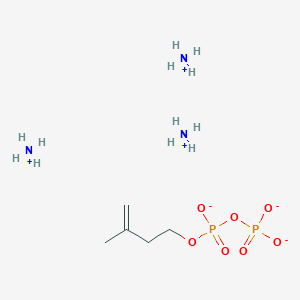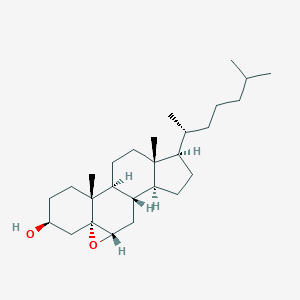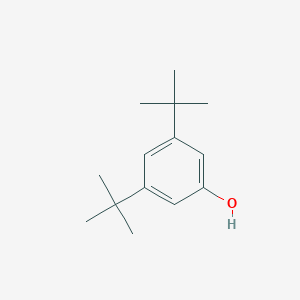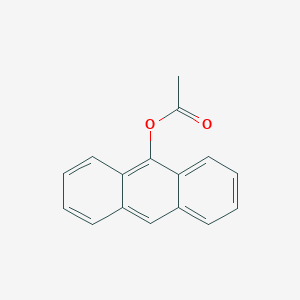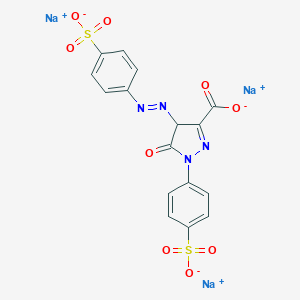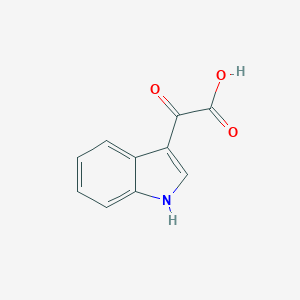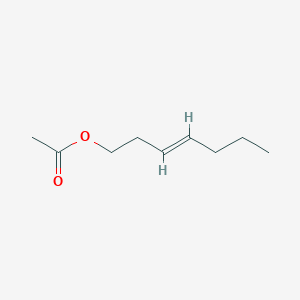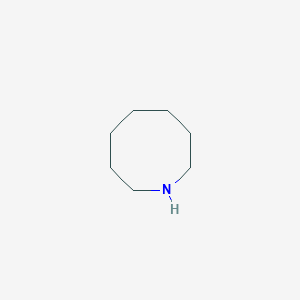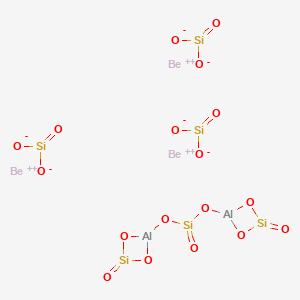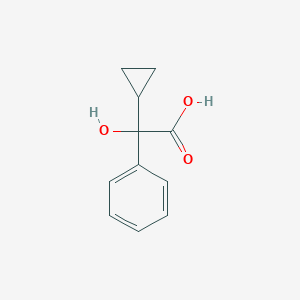
alpha-Cyclopropylmandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyclopropylmandelic acid (ACMA) is an organic compound that belongs to the class of mandelic acid derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for the synthesis of various bioactive compounds. ACMA has also been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of alpha-Cyclopropylmandelic acid is not fully understood. However, it has been suggested that alpha-Cyclopropylmandelic acid may act as a GABA receptor agonist, which could explain its anticonvulsant and analgesic activities. alpha-Cyclopropylmandelic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could account for its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Alpha-Cyclopropylmandelic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. alpha-Cyclopropylmandelic acid has also been shown to have analgesic effects in animal models of pain, indicating its potential as a painkiller. Additionally, alpha-Cyclopropylmandelic acid has been found to reduce inflammation in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-Cyclopropylmandelic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. alpha-Cyclopropylmandelic acid is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using alpha-Cyclopropylmandelic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving alpha-Cyclopropylmandelic acid. One area of interest is the development of alpha-Cyclopropylmandelic acid-based compounds with improved anticonvulsant, analgesic, and anti-inflammatory activities. Another area of interest is the investigation of the mechanism of action of alpha-Cyclopropylmandelic acid, which could lead to a better understanding of its biological properties and potential therapeutic applications. Finally, the development of new synthetic methods for alpha-Cyclopropylmandelic acid could lead to the discovery of novel compounds with interesting biological activities.
Synthesemethoden
The synthesis of alpha-Cyclopropylmandelic acid can be achieved through several methods, including the reaction of cyclopropylcarbinol with mandelic acid or its derivatives, or the reaction of cyclopropylmethylamine with benzaldehyde followed by acid hydrolysis. The most commonly used method involves the reaction of cyclopropylcarbinol with mandelic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.
Wissenschaftliche Forschungsanwendungen
Alpha-Cyclopropylmandelic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as a chiral building block for the synthesis of various bioactive compounds, including antiviral, antibacterial, and antitumor agents. alpha-Cyclopropylmandelic acid has also been found to exhibit interesting biological properties, such as anticonvulsant, analgesic, and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
1460-46-4 |
|---|---|
Produktname |
alpha-Cyclopropylmandelic acid |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-cyclopropyl-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13) |
InChI-Schlüssel |
APPYFFBRMGXDFO-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



